

Application Notes: In Vivo Models of Allergic Rhinitis for Antihistamine Testing

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Introduction

Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, triggered by an IgE-mediated hypersensitivity reaction to allergens.[1] It is characterized by symptoms such as sneezing, nasal itching, rhinorrhea (runny nose), and nasal congestion.[1][2] The underlying pathophysiology involves a complex interplay of immune cells, including mast cells, basophils, eosinophils, and T lymphocytes, and the release of various inflammatory mediators, with histamine being a key player in the acute phase.[1][2][3] Antihistamines, which block the action of histamine at H1 receptors, are a cornerstone in the management of allergic rhinitis.[4][5]

In vivo models are indispensable tools for understanding the pathogenesis of allergic rhinitis and for the preclinical evaluation of novel antihistaminic therapies.[6][7] These models aim to replicate the key features of the human disease, including the immunological responses and clinical symptoms, in a controlled laboratory setting.[8] Commonly used animal models include mice, guinea pigs, and rats.[6][8]

This document provides detailed application notes and protocols for establishing and utilizing in vivo models of allergic rhinitis for the purpose of testing the efficacy of antihistamines.

Commonly Used Animal Models and Allergens

The choice of animal model and allergen is critical for successfully mimicking human allergic rhinitis.

- Animal Models:
 - Mice: BALB/c mice are frequently used due to their Th2-biased immune response, which is characteristic of allergic diseases.[9][10] C57BL/6 mice can also be used, although they tend to have a Th1-biased response.[9][10]
 - Guinea Pigs: This model is well-established and effectively displays symptoms like sneezing and nasal rubbing that are analogous to human symptoms.[4][11][12]
 - Rats: Brown Norway and Sprague-Dawley rats are also suitable for inducing allergic rhinitis models.[8][13]
- Allergens:
 - Ovalbumin (OVA): A common model allergen due to its high immunogenicity and the availability of well-established protocols.[4][11][14]
 - House Dust Mite (HDM): A clinically relevant allergen, as it is a major trigger for perennial allergic rhinitis in humans.[9][15][16] Extracts from *Dermatophagoides pteronyssinus* (Der p) or *Dermatophagoides farinae* (Der f) are often used.[9]

Key Outcome Measures for Antihistamine Efficacy

The effectiveness of an antihistamine in an in vivo model is assessed by its ability to reduce or prevent the signs and symptoms of allergic rhinitis. Key outcome measures include:

- Clinical Symptom Scores: Observation and quantification of allergic symptoms such as sneezing and nasal rubbing (in rodents) are fundamental for assessing antihistamine efficacy.[4][17][18]
- Cellular Infiltration in Nasal Lavage Fluid (NALF): The recruitment of inflammatory cells, particularly eosinophils, to the nasal mucosa is a hallmark of the late-phase allergic reaction. [4][15] Analysis of NALF provides a quantitative measure of this infiltration.
- Mediator Release in NALF: Measuring the levels of key inflammatory mediators in NALF, such as histamine and various cytokines (e.g., IL-4, IL-5, IL-13), offers direct insight into the biochemical response to allergen challenge and its modulation by antihistamines.[19][20][21]

- Serum Immunoglobulin Levels: Measurement of total and allergen-specific IgE levels in the serum is a key indicator of successful sensitization.[4][15][22]
- Histopathology: Histological examination of the nasal mucosa allows for the assessment of tissue inflammation, including eosinophil infiltration, goblet cell hyperplasia, and edema.[4][13]

Data Presentation

The following tables summarize quantitative data from representative studies on in vivo models of allergic rhinitis, providing a comparative overview of experimental parameters and outcomes.

Table 1: Comparison of Allergic Rhinitis Induction Protocols in Different Animal Models

Parameter	Mouse (BALB/c) - OVA Model[14][23]	Mouse (BALB/c) - HDM Model[9][15]	Guinea Pig - OVA Model[4][11]	Rat (Sprague-Dawley) - OVA Model[13]
Sensitization Allergen & Adjuvant	Ovalbumin (OVA) with Aluminum Hydroxide	House Dust Mite (HDM) extract with Aluminum Hydroxide	Ovalbumin (OVA) with Aluminum Hydroxide	Ovalbumin (OVA) with Aluminum Hydroxide
Sensitization Route & Schedule	Intraperitoneal (i.p.) injections on days 0, 4, 7, 10, 14, 18, 21	i.p. injections on days 0, 7, 14	i.p. injections on days 1, 3, 5, 7, 9, 11, 13	i.p. injections on days 1, 3, 5, 7, 9, 11, 13
Challenge Allergen	OVA solution	HDM extract solution	OVA solution	OVA solution
Challenge Route & Schedule	Intranasal (i.n.) challenges from day 28 to 42	i.n. challenges on alternate days from day 21	i.n. challenge from day 21 to 30	i.n. challenge from day 14 to 21
Typical Allergen Dose (Sensitization)	100 µg OVA / 1 mg Alum per injection	25-100 µg HDM / 1 mg Alum per injection	300 µg OVA / 30 mg Alum per injection	0.3 mg OVA / 30 mg Alum per injection
Typical Allergen Dose (Challenge)	1% OVA solution	25 µL of diluted HDM extract	2.0 mg OVA per nostril	50 µL of 5% OVA solution per nostril

Table 2: Key Outcome Measures in Allergic Rhinitis Models

Outcome Measure	Control/Untreated AR Group (Typical Values)	Antihistamine-Treated Group (Expected Outcome)	Reference
Number of Sneezes (per 10-20 min)	100-150	Significant reduction	[17]
Number of Nasal Rubs (per 10-20 min)	150-250	Significant reduction	[17]
Eosinophils in NALF (cells/mL)	Increased (e.g., $>10^4$)	Significant reduction	[4][15]
Histamine in NALF (ng/mL)	Increased (e.g., >5 ng/mL)	Significant reduction	[3][19]
Serum OVA-specific IgE (U/mL)	Significantly elevated	No direct acute effect	[4][22]
Nasal Mucosa Eosinophil Infiltration	Marked infiltration	Significant reduction	[4][13]

Experimental Protocols

Protocol 1: Ovalbumin (OVA)-Induced Allergic Rhinitis in BALB/c Mice

Materials:

- Female BALB/c mice (6-8 weeks old)
- Ovalbumin (OVA), Grade V (Sigma-Aldrich)
- Aluminum hydroxide (Alum) adjuvant (Thermo Fisher Scientific)
- Sterile Phosphate-Buffered Saline (PBS), pH 7.4
- Antihistamine compound for testing

- Vehicle control for antihistamine

Procedure:

- Sensitization Phase (Days 0-21):
 - Prepare the sensitization solution by emulsifying 100 µg of OVA and 1 mg of aluminum hydroxide in 200 µL of sterile PBS per mouse.[\[23\]](#)
 - On days 0, 4, 7, 10, 14, 18, and 21, administer 200 µL of the OVA/Alum suspension via intraperitoneal (i.p.) injection to each mouse.[\[23\]](#)
 - A control group should receive i.p. injections of PBS with Alum only.
- Treatment Phase (Days 22-42):
 - Divide the sensitized mice into treatment groups: Vehicle control and Antihistamine-treated.
 - Administer the test antihistamine or vehicle daily via the desired route (e.g., oral gavage, i.p. injection) for 21 consecutive days.[\[23\]](#)
- Challenge Phase (Days 28-42):
 - Beginning on day 28, challenge the mice intranasally (i.n.) with 10 µL of 1% OVA solution in PBS (5 µL per nostril) daily until day 42.[\[23\]](#) The antihistamine/vehicle is typically administered 30-60 minutes prior to the challenge.
- Evaluation of Nasal Symptoms (Day 42):
 - Immediately after the final OVA challenge, place each mouse in an observation cage.
 - For a period of 10-20 minutes, count the number of sneezes and nasal rubbing movements.[\[17\]](#) This should be performed by an observer blinded to the treatment groups.
- Sample Collection (Day 43):
 - 24 hours after the final challenge, anesthetize the mice.

- Collect blood via cardiac puncture for serum analysis of OVA-specific IgE.
- Perform nasal lavage by instilling and aspirating a small volume of PBS into the nasal cavity to collect Nasal Lavage Fluid (NALF) for cell counts and mediator analysis.
- Euthanize the mice and collect the nasal tissues for histopathological examination.

Protocol 2: House Dust Mite (HDM)-Induced Allergic Rhinitis in Mice

Materials:

- Female BALB/c mice (6-8 weeks old)
- House Dust Mite (HDM) extract (*D. pteronyssinus* or *D. farinae*)
- Aluminum hydroxide (Alum) adjuvant
- Sterile PBS

Procedure:

- Sensitization Phase (Days 1, 8, 15):
 - Prepare the sensitization solution by diluting HDM extract in PBS with Alum. A typical dose is 25-50 µg of HDM extract per 200 µL injection.[\[15\]](#)
 - Administer 200 µL of the HDM/Alum suspension via i.p. injection on days 1, 8, and 15.[\[15\]](#)
- Challenge Phase (e.g., Days 36, 38, 40, 42, 44):
 - Three weeks after the final sensitization, begin the intranasal challenge.
 - On alternate days, administer 25 µL of diluted HDM extract intranasally.[\[15\]](#)
 - Antihistamine or vehicle treatment should be administered prior to each challenge.
- Evaluation and Sample Collection:

- Follow the procedures outlined in Protocol 1 for symptom evaluation, blood collection, NALF collection, and tissue harvesting.

Protocol 3: Ovalbumin (OVA)-Induced Allergic Rhinitis in Guinea Pigs

Materials:

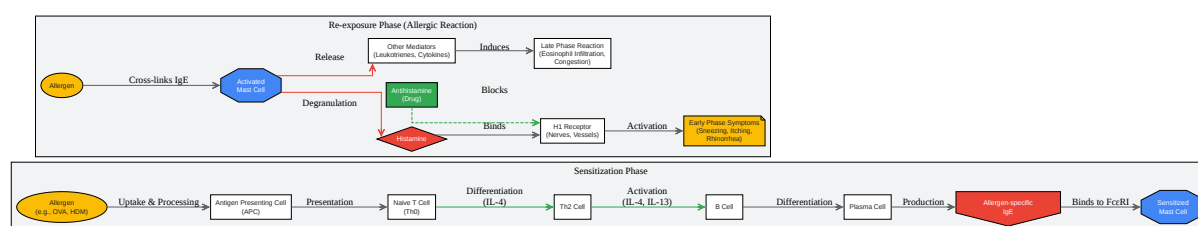
- Male Dunkin-Hartley guinea pigs
- Ovalbumin (OVA)
- Aluminum hydroxide (Alum)
- Sterile 0.9% Saline

Procedure:

- Sensitization Phase (Days 1, 3, 5, 7, 9, 11, 13):
 - Prepare a sensitization solution of 300 µg OVA and 30 mg aluminum hydroxide in 1.0 mL of saline per animal.[\[11\]](#)
 - Administer 1.0 mL of the OVA/Alum suspension via i.p. injection on the specified days.[\[11\]](#)
- Challenge Phase (Days 21-30):
 - Seven days after the last sensitization, begin the challenge phase.
 - Daily, instill 0.2 mL of an OVA solution (e.g., 2.0 mg/0.1 mL per nostril) into the nostrils.[\[11\]](#)
 - Administer antihistamine or vehicle prior to the daily challenge.
- Evaluation of Symptoms and Sample Collection:
 - Observe and score sneezing and nasal rubbing for a defined period after the challenge.[\[4\]](#)
 - Nasal lavage can be performed to collect fluid for analysis.[\[8\]](#)

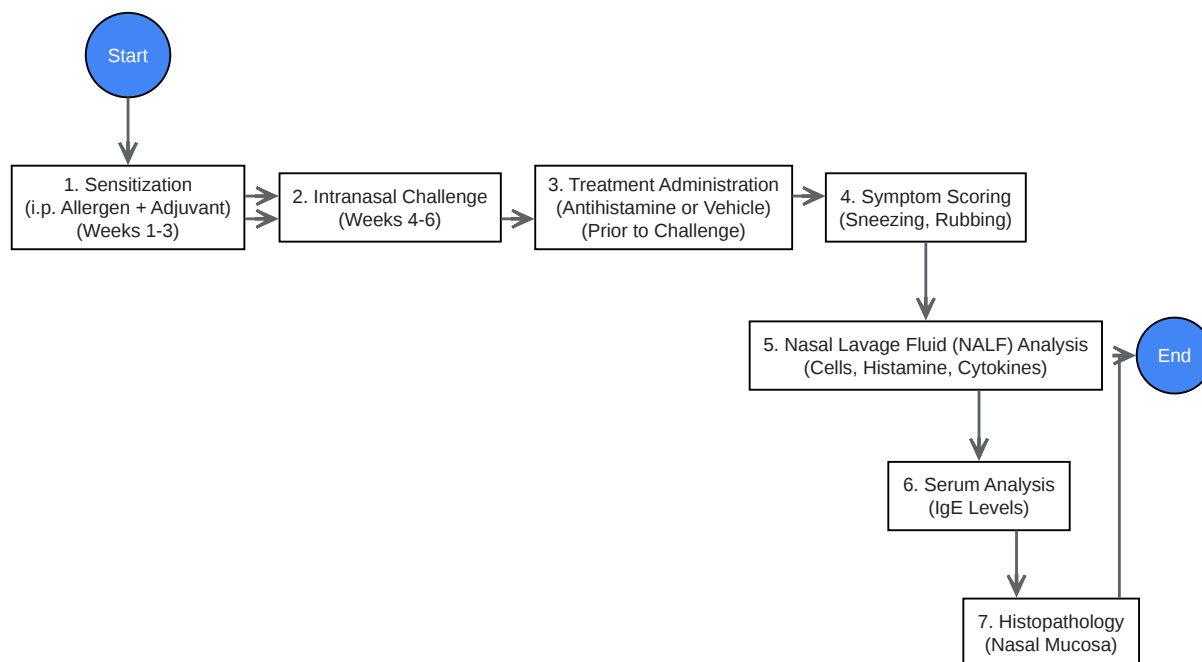
- At the end of the study, collect blood and nasal tissues for further analysis.

Visualizations



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Caption: Signaling pathway of allergic rhinitis.



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